![molecular formula C14H20Cl2N2O B14798452 2-amino-N-[(3,4-dichlorophenyl)methyl]-N-ethyl-3-methylbutanamide](/img/structure/B14798452.png)
2-amino-N-[(3,4-dichlorophenyl)methyl]-N-ethyl-3-methylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-N-[(3,4-dichlorophenyl)methyl]-N-ethyl-3-methylbutanamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound is characterized by its unique chemical structure, which includes an amino group, a dichlorophenyl group, and a butanamide backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[(3,4-dichlorophenyl)methyl]-N-ethyl-3-methylbutanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Dichlorophenyl Intermediate: The synthesis begins with the preparation of the 3,4-dichlorophenyl intermediate. This can be achieved through the chlorination of a suitable phenyl precursor under controlled conditions.
Amination Reaction: The dichlorophenyl intermediate is then subjected to an amination reaction to introduce the amino group. This step often involves the use of ammonia or an amine derivative as the nitrogen source.
Coupling with Butanamide: The final step involves coupling the aminated dichlorophenyl intermediate with a butanamide derivative. This can be achieved through a condensation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
2-amino-N-[(3,4-dichlorophenyl)methyl]-N-ethyl-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with varying functional groups.
科学的研究の応用
2-amino-N-[(3,4-dichlorophenyl)methyl]-N-ethyl-3-methylbutanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting specific receptors or enzymes.
Biology: It is used in biological studies to investigate its effects on cellular processes and pathways.
Industrial Chemistry: The compound is explored for its potential use as an intermediate in the synthesis of other valuable chemicals and materials.
作用機序
The mechanism of action of 2-amino-N-[(3,4-dichlorophenyl)methyl]-N-ethyl-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
類似化合物との比較
Similar Compounds
- 2-amino-N-[(2,4-dichlorophenyl)methyl]-N-ethyl-3-methylbutanamide
- 2-amino-N-[(3,5-dichlorophenyl)methyl]-N-ethyl-3-methylbutanamide
- 2-amino-N-[(3,4-dichlorophenyl)methyl]-N-methyl-3-methylbutanamide
Uniqueness
2-amino-N-[(3,4-dichlorophenyl)methyl]-N-ethyl-3-methylbutanamide is unique due to its specific substitution pattern on the phenyl ring and the presence of both amino and butanamide functional groups
特性
分子式 |
C14H20Cl2N2O |
|---|---|
分子量 |
303.2 g/mol |
IUPAC名 |
2-amino-N-[(3,4-dichlorophenyl)methyl]-N-ethyl-3-methylbutanamide |
InChI |
InChI=1S/C14H20Cl2N2O/c1-4-18(14(19)13(17)9(2)3)8-10-5-6-11(15)12(16)7-10/h5-7,9,13H,4,8,17H2,1-3H3 |
InChIキー |
LWDOASLJBLCVNY-UHFFFAOYSA-N |
正規SMILES |
CCN(CC1=CC(=C(C=C1)Cl)Cl)C(=O)C(C(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(10S,13S)-2,10,13-trimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B14798380.png)
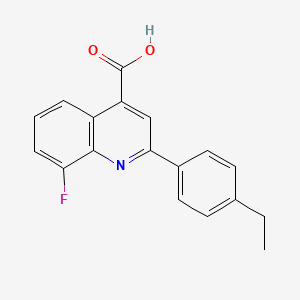
![6-Chloro-4-methyl-1,2-dihydropyrrolo[3,2-b]pyridine](/img/structure/B14798387.png)
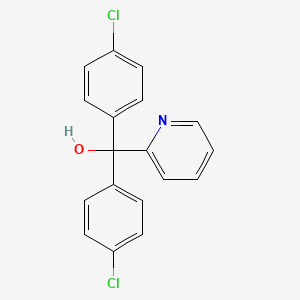
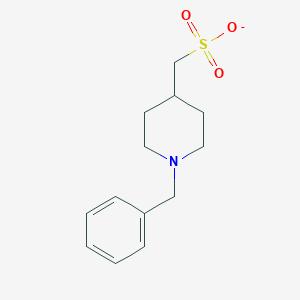
![4-chloro-N'-[(2-methoxyphenoxy)acetyl]benzohydrazide](/img/structure/B14798396.png)

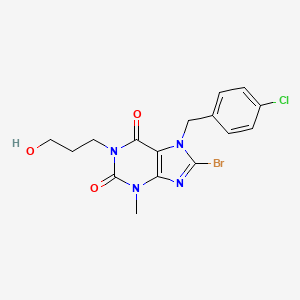

![(E)-7-[(1S,5E)-5-[(3S)-3-hydroxyoctylidene]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid](/img/structure/B14798417.png)
![(R)-2-Benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoic acid](/img/structure/B14798429.png)
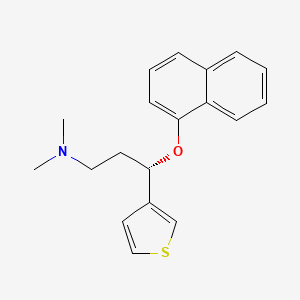
![(2E)-N'-[(4-bromo-2-methylphenoxy)acetyl]-3-(3,4-dimethoxyphenyl)prop-2-enehydrazide](/img/structure/B14798444.png)
